molecular formula C9H11NO B1599919 4-Amino-3,5-dimethylbenzaldehyde CAS No. 56066-83-2

4-Amino-3,5-dimethylbenzaldehyde

Cat. No. B1599919
CAS RN: 56066-83-2
M. Wt: 149.19 g/mol
InChI Key: MGNOINHCQPDTPO-UHFFFAOYSA-N
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Patent
US04792557

Procedure details

A solution of 14.6 g. of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol in 50 ml. of absolute dimethylsulfoxide was treated with 1.17 g. of sodium amide, stirred for 2 hours at room temperature, diluted with 500 ml. of water and extracted with two 500 ml. portions of ethyl acetate. The ethyl acetate extract was washed with two 200 ml. portions of water and evaporated under vacuum. After recrystallization of the residue from cyclohexane, there was obtained 4-amino-3,5-dimethyl-benzaldehyde having a melting point of 75°-76° C.
Name
4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:14]([CH3:15])=[CH:13][C:5]([CH:6]([OH:12])CS(C)(=O)=O)=[CH:4][C:3]=1[CH3:16].[NH2-].[Na+]>CS(C)=O>[NH2:1][C:2]1[C:3]([CH3:16])=[CH:4][C:5]([CH:6]=[O:12])=[CH:13][C:14]=1[CH3:15] |f:1.2|

Inputs

Step One
Name
4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(CS(=O)(=O)C)O)C=C1C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted with 500 ml
EXTRACTION
Type
EXTRACTION
Details
of water and extracted with two 500 ml
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed with two 200 ml
CUSTOM
Type
CUSTOM
Details
portions of water and evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
After recrystallization of the residue from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=O)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.